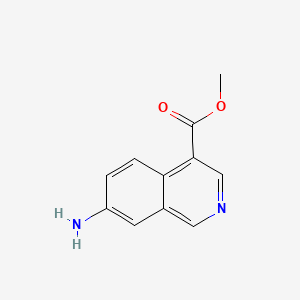

Methyl 7-aminoisoquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-aminoisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-aminoisoquinoline-4-carboxylate typically involves the reaction of 7-aminoisoquinoline with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the isoquinoline attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 7-aminoisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that methyl 7-aminoisoquinoline-4-carboxylate exhibits notable anticancer properties. A study reported that derivatives of this compound were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and murine metastatic melanoma (B16-F10). Compounds derived from this scaffold showed promising results with low IC50 values, indicating high potency against these cancer cells .

Neuropharmacology

The compound is being explored for its potential neuroprotective effects. Its derivatives have been shown to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease . The ability to modulate neurotransmitter levels could provide therapeutic avenues for enhancing cognitive function.

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . This application is particularly relevant given the rising concerns over antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Oxidative Amination: Using reagents like CeCl3·7H2O under ultrasound irradiation to facilitate the formation of desired heterocycles .

- Reduction Reactions: Converting precursors into amino derivatives through catalytic hydrogenation .

The ability to modify the structure by introducing various substituents allows for the exploration of a wide range of biological activities.

Dyes and Pigments

Due to its stable aromatic structure, this compound is also utilized in the production of dyes and pigments. Its chemical stability and color properties make it suitable for use in various industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of Methyl 7-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-aminoisoquinoline-7-carboxylate

- Methyl 6-aminoisoquinoline-3-carboxylate

- Methyl 5-aminoisoquinoline-2-carboxylate

Uniqueness

Methyl 7-aminoisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

Methyl 7-aminoisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with various amino acids or their esters. This process can be optimized to yield high purity and specific regioisomers, which are crucial for evaluating biological activity. The regioselectivity is often influenced by the electronic properties of substituents attached to the isoquinoline scaffold, particularly the nitrogen atom at position 7, which plays a pivotal role in directing nucleophilic attacks during synthesis .

Cytotoxicity

This compound has demonstrated moderate to high cytotoxic activity against various cancer cell lines. In a study evaluating several derivatives, compounds derived from this scaffold exhibited IC50 values ranging from 0.58 to 15.43 μM , indicating significant potency compared to established chemotherapeutics like etoposide . The cytotoxic effects were notably variable across different cell lines, with gastric-derived AGS cells showing the highest sensitivity and urogenital J82 cells exhibiting resistance potentially due to mutations in the p53 gene .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Etoposide | 0.58 - 3.49 | Various |

| This compound | 0.58 - 15.43 | AGS, J82, etc. |

The mechanism underlying the cytotoxicity of this compound is believed to involve oxidative stress induction and DNA damage pathways. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by promoting apoptosis in malignant cells . Furthermore, structural modifications at specific positions on the isoquinoline ring can enhance or diminish this activity, underscoring the importance of molecular design in drug development .

Case Studies

- Antitumor Activity : In a study focusing on derivatives of this compound, researchers found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. For instance, one derivative demonstrated an IC50 value of 0.67 μM against prostate cancer cell lines while showing minimal effects on healthy cells .

- Anti-inflammatory Properties : Beyond its anticancer potential, this compound has been investigated for its anti-inflammatory activities. Derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells, with IC50 values ranging from 20 to 40 μM , suggesting a multifaceted therapeutic profile .

Propriétés

IUPAC Name |

methyl 7-aminoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFSPYFNFVQCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.